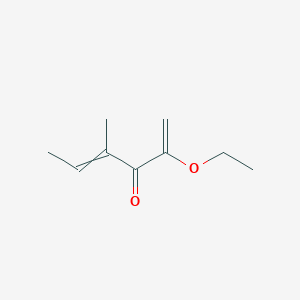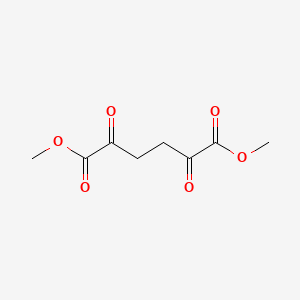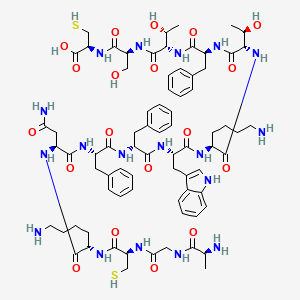
5-(Decahydronaphthalen-1-yl)pentanoic acid
Descripción general
Descripción
5-(Decahydronaphthalen-1-yl)pentanoic acid, commonly known as DHEA, is a natural hormone produced by the adrenal gland. It plays a crucial role in the biosynthesis of androgens and estrogens, making it an important hormone in the endocrine system. DHEA has been the subject of extensive research in recent years, with scientists exploring its synthesis, mechanism of action, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DHEA is not fully understood, but it is believed to act on various receptors in the body, including androgen receptors, estrogen receptors, and GABA receptors. DHEA is also thought to modulate the activity of various enzymes and transcription factors, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
DHEA has a number of biochemical and physiological effects on the body. It has been shown to increase the production of androgens and estrogens, leading to increased muscle mass, bone density, and libido. DHEA also has anti-inflammatory effects and has been found to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHEA has several advantages as a research tool. It is a naturally occurring hormone, making it easier to work with than synthetic compounds. Furthermore, DHEA is relatively stable and can be stored for long periods of time. However, there are also limitations to working with DHEA. It can be difficult to obtain in large quantities, and its effects can be difficult to study due to its complex mechanism of action.
Direcciones Futuras
There are several areas of research that could benefit from further study of DHEA. One area is the potential use of DHEA in the treatment of depression and other mood disorders. Another area is the role of DHEA in the regulation of immune function and inflammation. Additionally, further research is needed to fully understand the mechanism of action of DHEA and its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
DHEA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-aging effects, improve cognitive function, and reduce the risk of cardiovascular disease. Furthermore, DHEA has been found to have potential applications in the treatment of depression, osteoporosis, and autoimmune diseases.
Propiedades
IUPAC Name |
5-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c16-15(17)11-4-2-7-13-9-5-8-12-6-1-3-10-14(12)13/h12-14H,1-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAVNPUUZIACES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B3276735.png)
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt](/img/structure/B3276742.png)

![L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3276760.png)






